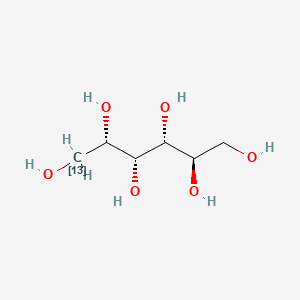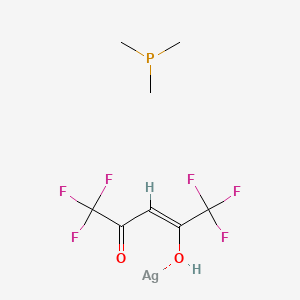
D-Glucose-6-13C-6-C-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound D-Glucose-6-13C-6-C-d2 is a stereoisomer of a hexose sugar derivative. This compound is characterized by the presence of deuterium and carbon-13 isotopes, which are often used in scientific research to trace metabolic pathways and study molecular interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose-6-13C-6-C-d2 typically involves the use of isotopically labeled precursors. One common method is the hydrogenation of a suitable precursor in the presence of deuterium gas and a catalyst. The reaction conditions often include:
Temperature: 25-50°C
Pressure: 1-5 atm
Catalyst: Palladium on carbon (Pd/C)
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as fermentation with genetically modified microorganisms that incorporate isotopically labeled substrates into the desired product. This method is advantageous for producing large quantities of the compound with high isotopic purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a tracer in metabolic studies due to its isotopic labels. It helps in understanding the pathways and mechanisms of various biochemical reactions.
Biology
In biological research, the compound is used to study the metabolism of sugars and their derivatives. It is also used in the investigation of enzyme kinetics and substrate specificity.
Medicine
Industry
In the industrial sector, the compound is used in the synthesis of other isotopically labeled compounds, which are essential for various research and development activities.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with enzymes and other proteins involved in metabolic pathways. The isotopic labels allow researchers to track the movement and transformation of the compound within biological systems, providing insights into the molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- (3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol
- (3R,4S,5S,6R)-6-[hydroxy(113C)methyl]oxane-2,3,4,5-tetrol
- (3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol
Uniqueness
The presence of both deuterium and carbon-13 isotopes in D-Glucose-6-13C-6-C-d2 makes it unique compared to other similar compounds. This dual isotopic labeling provides a more detailed and comprehensive understanding of the compound’s behavior in various chemical and biological systems.
Propiedades
Número CAS |
478529-33-8 |
|---|---|
Fórmula molecular |
C6H12O6 |
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-6,6-dideuterio-2,3,4,5,6-pentahydroxy(613C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2+1D2 |
Clave InChI |
GZCGUPFRVQAUEE-FWMJORRFSA-N |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
SMILES isomérico |
[2H][13C]([2H])([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Sinónimos |
D-Glucose-6-13C-6-C-2H2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![cis-N,N-Dibenzyl-tetrahydro-selenolo[3,4-d]imidazol-2(3H)-one](/img/structure/B583704.png)
![2,6,8-Trimethylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B583705.png)








